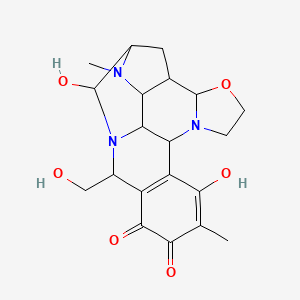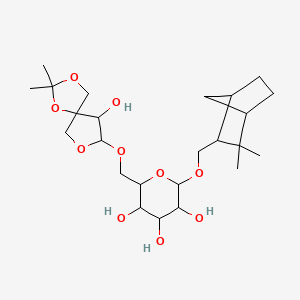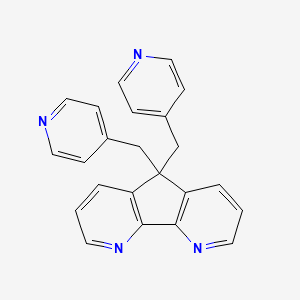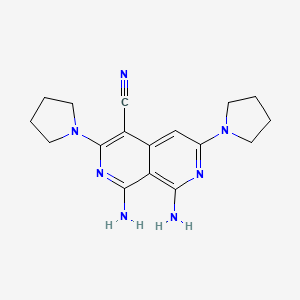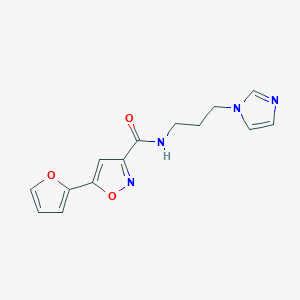
SKL2001
Übersicht
Beschreibung
SKL2001 ist ein niedermolekularer Agonist des Wnt/β-Catenin-Signalwegs. Es ist bekannt für seine Fähigkeit, die Interaktion zwischen Axin und β-Catenin zu unterbrechen, was zur Stabilisierung von intrazellulärem β-Catenin führt. Diese Verbindung hat sich als vielversprechend erwiesen, die Osteoblastogenese zu fördern und die Adipozytendifferenzierung zu unterdrücken, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Krebsforschung und regenerative Medizin .
Wissenschaftliche Forschungsanwendungen
SKL2001 has a wide range of applications in scientific research:
Cancer Research: This compound has shown potential in inhibiting the growth of cancer cells by activating the Wnt/β-catenin pathway
Regenerative Medicine: It promotes the differentiation of mesenchymal stem cells into osteoblasts, making it useful in bone regeneration studies
Cell Biology: This compound is used to study the Wnt/β-catenin signaling pathway and its role in various cellular processes
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of SKL2001 is the Wnt/β-catenin pathway . This pathway plays crucial roles in various cellular processes, including cell proliferation, differentiation, and fate determination .
Mode of Action
This compound acts as an agonist of the Wnt/β-catenin pathway . It disrupts the interaction between Axin and β-catenin , which is a critical step for the phosphorylation of β-catenin mediated by Casein Kinase 1 (CK1) and Glycogen Synthase Kinase-3β (GSK-3β) . This disruption leads to an increase in the intracellular β-catenin protein level and inhibits the phosphorylation of β-catenin at residues Ser33/37/Thr41 and Ser45 . These residues would mark β-catenin for proteasomal degradation .
Biochemical Pathways
The disruption of the Axin/β-catenin interaction by this compound affects the Wnt/β-catenin pathway . This pathway is essential for the differentiation of multiple cell types, including mesenchymal stem cells . The activation of this pathway by this compound promotes osteoblastogenesis and suppresses adipocyte differentiation .
Result of Action
The activation of the Wnt/β-catenin pathway by this compound has several molecular and cellular effects. It promotes osteoblastogenesis, suppresses adipocyte differentiation , and increases survivin, an inhibitor of apoptosis . In a Parkinson’s disease cell model, this compound was found to promote neuronal survival and functional recovery .
Biochemische Analyse
Biochemical Properties
SKL2001 interacts with key proteins in the Wnt/β-catenin pathway, specifically Axin and β-catenin . It disrupts the Axin/β-catenin interaction, which is a critical step for CK1- and GSK-3β-mediated phosphorylation of β-catenin .
Cellular Effects
This compound has been shown to influence cell function by increasing the intracellular β-catenin protein level and inhibiting the phosphorylation of β-catenin . It promotes osteoblastogenesis and suppresses adipocyte differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of the Axin/β-catenin interaction, which increases the stability of β-catenin within the cell . This disruption prevents the phosphorylation and subsequent degradation of β-catenin, thereby upregulating β-catenin responsive transcription .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to have a significant impact on cellular function over time. For instance, this compound-treated cells resumed cell cycle progression and proliferated in the this compound-free medium .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway . It disrupts the Axin/β-catenin interaction, which is a critical step in this pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SKL2001 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion von Furan-2-Carbonsäure mit geeigneten Reagenzien, um die Kernstruktur zu bilden.
Modifikationen der funktionellen Gruppen:
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt in erster Linie Interaktionen, die den Wnt/β-Catenin-Signalweg beeinflussen. Die wichtigsten Reaktionen umfassen:
Unterbrechung der Axin/β-Catenin-Wechselwirkung: Dies ist ein entscheidender Schritt für die Stabilisierung von β-Catenin.
Hemmung der β-Catenin-Phosphorylierung: this compound hemmt die Phosphorylierung von β-Catenin an bestimmten Resten, wodurch sein Abbau verhindert wird.
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien, die bei der Synthese und bei Reaktionen mit this compound verwendet werden, sind Furan-2-Carbonsäure, Imidazol und Oxazol-Derivate.
Bedingungen: Typische Reaktionsbedingungen umfassen moderate Temperaturen und die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol
Hauptprodukte
Das Hauptprodukt der Reaktionen mit this compound ist die stabilisierte Form von β-Catenin, die eine entscheidende Rolle bei der Aktivierung des Wnt/β-Catenin-Signalwegs spielt .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: This compound hat sich als vielversprechend erwiesen, das Wachstum von Krebszellen durch Aktivierung des Wnt/β-Catenin-Signalwegs zu hemmen
Regenerative Medizin: Es fördert die Differenzierung mesenchymaler Stammzellen zu Osteoblasten, was es nützlich für Studien zur Knochenregeneration macht
Zellbiologie: This compound wird verwendet, um den Wnt/β-Catenin-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Interaktion zwischen Axin und β-Catenin unterbricht, was zur Stabilisierung von β-Catenin führt. Diese Stabilisierung verhindert die Phosphorylierung und den anschließenden Abbau von β-Catenin, wodurch es sich in der Zelle ansammeln und die Wnt/β-Catenin-reponsive Transkription aktivieren kann. Dieser Weg spielt eine entscheidende Rolle bei der Zelldifferenzierung, Proliferation und dem Überleben .
Analyse Chemischer Reaktionen
Types of Reactions
SKL2001 primarily undergoes interactions that affect the Wnt/β-catenin signaling pathway. The key reactions include:
Disruption of Axin/β-catenin interaction: This is a critical step for the stabilization of β-catenin.
Inhibition of β-catenin phosphorylation: this compound inhibits the phosphorylation of β-catenin at specific residues, preventing its degradation.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions involving this compound include furan-2-carboxylic acid, imidazole, and oxazole derivatives.
Conditions: Typical reaction conditions involve moderate temperatures and the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol
Major Products
The major product of the reactions involving this compound is the stabilized form of β-catenin, which plays a crucial role in the activation of the Wnt/β-catenin signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
IWR-1: Ein Hemmstoff des Wnt/β-Catenin-Signalwegs.
XAV939: Ein weiterer Hemmstoff, der den Abbau von β-Catenin fördert.
BIO: Ein Glycogensynthasekinase-3-Hemmstoff, der β-Catenin stabilisiert.
Einzigartigkeit von SKL2001
Im Gegensatz zu den oben genannten Hemmstoffen ist this compound ein Agonist des Wnt/β-Catenin-Signalwegs. Seine einzigartige Fähigkeit, die Axin/β-Catenin-Wechselwirkung zu unterbrechen und β-Catenin zu stabilisieren, unterscheidet es von anderen Verbindungen, die auf denselben Weg abzielen .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXINDBPUDNMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SKL2001, and what is its primary mechanism of action?
A1: this compound, also known as 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, is a small molecule agonist of the Wnt/β-catenin signaling pathway. It exerts its effects by stabilizing β-catenin, preventing its degradation, and promoting its nuclear translocation. This, in turn, activates the transcription of Wnt target genes, influencing various cellular processes like proliferation, differentiation, and apoptosis.
Q2: How does this compound's activation of the Wnt/β-catenin pathway differ from that of natural Wnt ligands?
A2: Unlike natural Wnt ligands that bind to cell surface receptors, this compound acts intracellularly, directly targeting the destruction complex responsible for β-catenin degradation. This bypasses the need for receptor activation and allows for more precise control over pathway activation.
Q3: What is the role of the Wnt/β-catenin pathway in cellular processes, and how does this compound modulation impact these processes?
A3: The Wnt/β-catenin pathway plays a crucial role in embryonic development, cell fate determination, tissue homeostasis, and regeneration. [] this compound, by activating this pathway, can promote cell proliferation, differentiation, and survival in various cell types, making it a potential therapeutic target for diseases like cancer, osteoporosis, and neurodegenerative disorders. [, , ]
Q4: Can you provide specific examples of how this compound impacts cellular processes in different disease models?
A4: Certainly. In a rat model of acute pancreatitis, this compound administration reduced pancreatic and intestinal damage by inhibiting cell apoptosis and inflammatory cytokine release. [] In another study, this compound promoted the differentiation of human Wharton's jelly mesenchymal stem cells into SOX17-expressing cells, suggesting its potential in cell replacement therapy for diabetes. []
Q5: What are the potential limitations of using this compound as a therapeutic agent?
A5: While promising, this compound's therapeutic use is limited by potential off-target effects and the complexity of the Wnt/β-catenin pathway. Uncontrolled activation of this pathway is linked to cancer development, highlighting the need for precise dosing and targeted delivery strategies. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C13H14N4O3, and its molecular weight is 274.27 g/mol.
Q7: Is there any information available on the spectroscopic data of this compound?
A7: Unfortunately, the provided research abstracts do not include specific information on spectroscopic data like NMR or IR for this compound.
Q8: Have there been any studies exploring the structure-activity relationship (SAR) of this compound?
A8: While the provided abstracts don't elaborate on specific SAR studies, research indicates that modifications to the furan ring and imidazole ring of this compound can significantly impact its potency and selectivity. [] Further research is needed to fully understand the relationship between its structure and biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
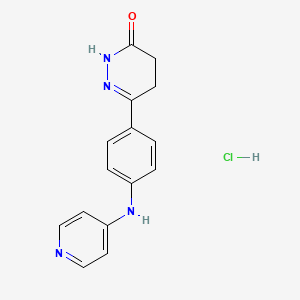
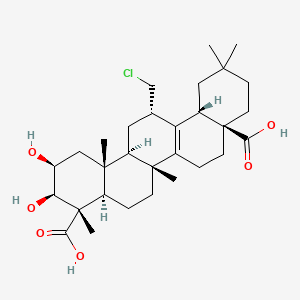

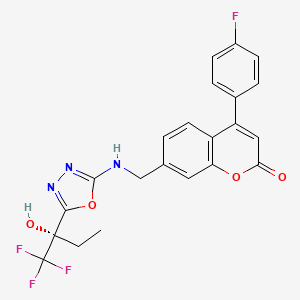

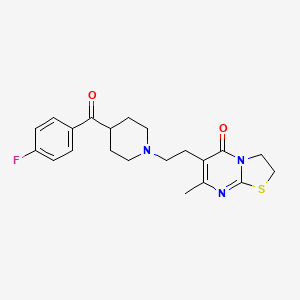
![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)
